molecular formula C6H16N2 B3333544 3,3,4,4-Tetradeuteriohexane-1,6-diamine CAS No. 115797-53-0

3,3,4,4-Tetradeuteriohexane-1,6-diamine

Cat. No.: B3333544
CAS No.: 115797-53-0
M. Wt: 120.23 g/mol
InChI Key: NAQMVNRVTILPCV-LNLMKGTHSA-N
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Description

3,3,4,4-Tetradeuteriohexane-1,6-diamine (C₆H₁₂D₄N₂) is a deuterated derivative of 1,6-hexanediamine (HMD, CAS 124-09-4), where four hydrogen atoms at positions 3 and 4 on the hexane backbone are replaced with deuterium isotopes . This modification preserves the compound’s primary chemical functionality as a linear aliphatic diamine but introduces isotopic labeling, making it valuable in nuclear magnetic resonance (NMR) studies, metabolic tracing, and kinetic isotope effect investigations. HMD itself is a critical industrial chemical, widely used in polymer synthesis (e.g., nylon-6,6) , crosslinking agents for biomaterials , and coordination chemistry .

Properties

IUPAC Name

3,3,4,4-tetradeuteriohexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-LNLMKGTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCN)C([2H])([2H])CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584354
Record name (3,3,4,4-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115797-53-0
Record name (3,3,4,4-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115797-53-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuteriohexane-1,6-diamine typically involves the deuteration of hexane-1,6-diamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration at the specified positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetradeuteriohexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated hexane derivatives.

    Reduction: It can be reduced to form deuterated amines.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions to form substituted products.

Major Products Formed:

    Oxidation: Deuterated hexanoic acids and aldehydes.

    Reduction: Deuterated primary and secondary amines.

    Substitution: N-substituted deuterated hexane derivatives.

Scientific Research Applications

3,3,4,4-Tetradeuteriohexane-1,6-diamine has several applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed as a tracer in metabolic studies to track the incorporation and distribution of deuterium in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.

    Industry: Utilized in the production of deuterated polymers and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetradeuteriohexane-1,6-diamine involves its interaction with molecular targets through its amino groups. The deuterium atoms provide unique isotopic effects, such as altered bond strengths and reaction rates, which can influence the compound’s behavior in chemical and biological systems. These effects are leveraged in mechanistic studies to gain insights into reaction pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Chain Length Variants: Shorter and Longer Aliphatic Diamines

1,4-Diaminobutane (Putrescine) and 1,5-Diaminopentane (Cadaverine)
  • Coordination Chemistry: Shorter diamines like 1,4-diaminobutane exhibit reduced flexibility compared to HMD, limiting their ability to bridge metal centers in coordination polymers.
  • Toxicity : HMD has an acute oral LD₅₀ of 980 mg/kg in rats, while shorter diamines like putrescine and cadaverine are naturally occurring but exhibit higher toxicity due to their roles in cellular processes (e.g., apoptosis regulation) .
1,8-Diaminooctane and 1,10-Diaminodecane
  • Applications : Longer chains enhance hydrophobicity and flexibility, making these diamines suitable for lipid membrane studies. However, HMD’s six-carbon chain strikes a balance between rigidity and adaptability, optimizing its use in nylon production and graphene material synthesis .

Substituted Derivatives: Fluorinated and Branched Diamines

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
  • Properties : Fluorination drastically increases hydrophobicity and chemical resistance. The octafluoro derivative has a melting point of 44–45°C, compared to HMD’s 39–42°C, and is used in high-performance polymers requiring thermal stability .
  • Reactivity : Fluorine’s electron-withdrawing effects reduce amine basicity, altering coordination behavior and crosslinking efficiency relative to HMD .
2,4,4-Trimethylhexane-1,6-diamine
  • Steric Effects : Branched derivatives like trimethylhexanediamine (CAS 25620-58-0) introduce steric hindrance, reducing coordination polymer stability but improving solubility in organic solvents. This makes them preferable in epoxy curing agents over linear HMD .

Functionalized Analogs: Crosslinking and Polyamine Agents

Neomycin vs. HMD in Collagen Crosslinking
  • Efficiency : Neomycin, a polyamine with six amine groups, enhances collagen stability more effectively than HMD (two amines) due to its ability to form multi-length crosslinks. However, HMD’s simplicity and lower cost make it a practical alternative in biomaterial fixation .
  • Control Studies: In enzymatic inhibition studies, HMD serves as a non-inhibitory control for neomycin, highlighting its role in isolating crosslinking effects from biochemical interactions .
Bio-based Diamines (e.g., Dimerized Fatty Acid Derivatives)
  • Material Properties : Bio-based diamines with aliphatic side chains act as soft segments in polyurethanes, reducing tensile strength but increasing flexibility. HMD, lacking side chains, produces stiffer materials, underscoring the impact of molecular architecture on mechanical properties .

Table 1: Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) LD₅₀ (Rat, oral) Key Applications
1,6-Hexanediamine (HMD) C₆H₁₆N₂ 39–42 980 mg/kg Nylon-6,6, crosslinking
3,3,4,4-Tetradeuterio-HMD C₆H₁₂D₄N₂ ~39–42* N/A Isotopic tracing, NMR
2,2,3,3,4,4,5,5-Octafluoro-HMD C₆H₆F₈N₂ 44–45 N/A High-performance polymers
2,4,4-Trimethylhexanediamine C₉H₂₂N₂ N/A N/A Epoxy curing agents

*Estimated based on parent compound.

Table 2: Crosslinking Efficiency in Biomaterials

Agent Amine Groups per Molecule Collagen Stability Improvement Enzymatic Inhibition
Neomycin 6 High Yes
1,6-Hexanediamine 2 Moderate No
Bio-based diamine 2 (with side chains) Low–Moderate No

Research Findings and Industrial Relevance

  • Coordination Chemistry : Despite HMD’s theoretical utility, the lack of characterized iron-HMD polymers suggests synthetic challenges, possibly due to competing protonation equilibria or inadequate templating .
  • Material Science : In graphene synthesis, HMD’s molar ratio to graphene oxide (GO) critically impacts pillared structure density. A 1:1 HMD:GO ratio yields optimal conductivity, whereas lower ratios reduce crosslinking .
  • Toxicology : Subchronic exposure to HMD at 500 mg/kg in rats causes weight gain retardation, emphasizing the need for careful handling in industrial settings .

Biological Activity

3,3,4,4-Tetradeuteriohexane-1,6-diamine is a deuterated analog of hexamethylenediamine (HMD), a compound widely used in the synthesis of polymers, particularly nylon 66. The introduction of deuterium in the molecular structure can influence the biological activity and metabolic pathways of the compound. This article focuses on its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is D2N(CH2)6ND2D_2N(CH_2)_6ND_2. The substitution of hydrogen atoms with deuterium alters the physical and chemical properties of the compound. This modification is significant in biological studies as it can affect the compound's interaction with biological systems.

Table 1: Comparison of Hexamethylenediamine and its Deuterated Form

PropertyHexamethylenediamineThis compound
Molecular Weight116.21 g/mol118.25 g/mol
Boiling Point203 °CSlightly higher due to deuteration
Solubility in WaterSolubleSoluble
Toxicity (LD50)792–1127 mg/kgNot extensively studied

Toxicological Profile

Hexamethylenediamine exhibits moderate toxicity with an LD50 ranging from 792 to 1127 mg/kg. The biological activity of its deuterated counterpart has not been extensively documented; however, it is hypothesized that the substitution may alter its metabolic pathways and toxicity profile due to kinetic isotope effects.

Cellular Interactions

Research into related diamines suggests potential cytotoxic effects on various cell lines. For instance, studies on similar diamines indicate that they may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The exact mechanisms for this compound remain largely unexplored.

Case Studies

  • Study on Cytotoxicity : A study examining the cytotoxic effects of diamines on human tumor cell lines found that certain structural modifications could enhance or reduce cytotoxicity. While specific data for this compound is lacking, it is plausible that similar trends may apply due to its structural similarities to hexamethylenediamine .
  • Antimicrobial Activity : Related compounds have shown antimicrobial properties against various pathogens. The potential for this compound to exhibit similar properties warrants investigation. For instance, hexamethylenediamine has been noted for its ability to inhibit bacterial growth in certain contexts .

Metabolic Pathways

The metabolism of diamines typically involves oxidative deamination and conjugation processes. The presence of deuterium may influence these pathways by altering reaction kinetics. This aspect remains an area for future research to determine how these changes might affect biological activity and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4-Tetradeuteriohexane-1,6-diamine
Reactant of Route 2
3,3,4,4-Tetradeuteriohexane-1,6-diamine

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